molecular formula C4H5FN4O B1402143 5-fluoro-2-hydrazinopyrimidin-4(3H)-one CAS No. 1417349-42-8

5-fluoro-2-hydrazinopyrimidin-4(3H)-one

Cat. No.: B1402143
CAS No.: 1417349-42-8
M. Wt: 144.11 g/mol
InChI Key: WSNFLXFSGXIOOI-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in nucleic acids like DNA and RNA. The addition of a fluorine atom and a hydrazine group to the pyrimidine ring can significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one typically involves the introduction of a fluorine atom and a hydrazine group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The hydrazine group can be introduced through the reaction of the fluorinated pyrimidine with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one can undergo various chemical reactions including:

    Oxidation: The hydrazine group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azides or nitriles, while substitution of the fluorine atom can result in the formation of various substituted pyrimidines.

Scientific Research Applications

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and nucleic acid interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one involves its interaction with biological molecules such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydrazine group can participate in various chemical reactions within the biological system. These interactions can lead to the inhibition of enzyme activity or disruption of nucleic acid synthesis, which is crucial for its potential antiviral and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.

    2-Hydrazinopyrimidine: A non-fluorinated analog with similar chemical properties.

    5-Fluoro-2-pyrimidinecarbonitrile: A compound with a similar structure but different functional groups.

Uniqueness

5-Fluoro-2-hydrazinopyrimidin-4(3H)-one is unique due to the presence of both a fluorine atom and a hydrazine group, which can significantly alter its chemical and biological properties compared to other similar compounds. This dual modification can enhance its reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-fluoro-2-hydrazinyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFLXFSGXIOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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